molecular formula C18H16N2O4 B2367187 1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-phenylurea CAS No. 1448129-03-0

1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-phenylurea

Cat. No.: B2367187
CAS No.: 1448129-03-0
M. Wt: 324.336
InChI Key: XFKZSHFSLUSUJT-UHFFFAOYSA-N
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Description

1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-phenylurea is a synthetic organic compound that features a unique structure combining a benzo[d][1,3]dioxole moiety with a but-2-yn-1-yl linker and a phenylurea group

Biochemical Analysis

Biochemical Properties

It has been suggested that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding to specific sites on these molecules .

Cellular Effects

1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-phenylurea has been shown to have effects on various types of cells . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is thought to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. This could include changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in various metabolic pathways . This could include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

It could involve interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

The synthesis of 1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-phenylurea typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Attachment of the But-2-yn-1-yl Linker: The benzo[d][1,3]dioxole derivative is then reacted with an appropriate alkyne, such as but-2-yne, under conditions that promote the formation of the desired linkage.

    Formation of the Phenylurea Group: The final step involves the reaction of the intermediate with phenyl isocyanate to form the phenylurea group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the phenylurea group, where nucleophiles such as amines or thiols can replace the urea moiety.

Common reagents and conditions used in these reactions include strong oxidizing agents, hydrogen gas with metal catalysts, and nucleophiles under basic or acidic conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-phenylurea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: This compound can be used in the study of enzyme inhibition and protein interactions due to its unique structure.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar compounds to 1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-phenylurea include:

    1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-methylurea: This compound has a methyl group instead of a phenyl group, which can affect its biological activity and interactions.

    1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-ethylurea: The ethyl group can influence the compound’s solubility and reactivity.

    1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-propylurea: The propyl group can alter the compound’s pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c21-18(20-14-6-2-1-3-7-14)19-10-4-5-11-22-15-8-9-16-17(12-15)24-13-23-16/h1-3,6-9,12H,10-11,13H2,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKZSHFSLUSUJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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